tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1909317-22-1
VCID: VC4089677
InChI: InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-9-11(8-15)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)F
Molecular Formula: C14H19BrFNO2
Molecular Weight: 332.21

tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate

CAS No.: 1909317-22-1

Cat. No.: VC4089677

Molecular Formula: C14H19BrFNO2

Molecular Weight: 332.21

* For research use only. Not for human or veterinary use.

tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate - 1909317-22-1

Specification

CAS No. 1909317-22-1
Molecular Formula C14H19BrFNO2
Molecular Weight 332.21
IUPAC Name tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate
Standard InChI InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-9-11(8-15)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,18)
Standard InChI Key OANOJKAXOQQSNN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)F
Canonical SMILES CC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate, reflects its three key structural components:

  • A tert-butyl carbamate group (–OC(=O)N(H)–C(CH₃)₃), which acts as a protective group for amines in synthetic workflows .

  • A 3-bromo-2-(4-fluorophenyl)propyl backbone, featuring a bromine atom at the third carbon and a 4-fluorophenyl ring at the second carbon of the propane chain .

The SMILES notation CC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)F encodes this structure, while the InChIKey OANOJKAXOQQSNN-UHFFFAOYSA-N provides a unique identifier for chemical databases .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₉BrFNO₂
Molecular Weight332.21 g/mol
CAS Registry Number1909317-22-1
SMILESCC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)F
InChIKeyOANOJKAXOQQSNN-UHFFFAOYSA-N

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate likely follows a two-step protocol common to carbamates:

  • Amine Preparation: 3-Bromo-2-(4-fluorophenyl)propan-1-amine is synthesized via reductive amination of 3-bromo-2-(4-fluorophenyl)propanal or alkylation of a fluorophenyl-containing precursor.

  • Carbamate Formation: The amine reacts with tert-butyl chloroformate (Boc-Cl) in the presence of a base (e.g., triethylamine) to form the carbamate .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield*
Amine AlkylationNaBH₄, MeOH, 0°C → RT60–70%
Boc ProtectionBoc-Cl, Et₃N, CH₂Cl₂, 0°C → RT80–90%
*Theoretical yields based on analogous reactions.

Purification and Characterization

Crude products are typically purified via silica gel chromatography (eluent: hexane/ethyl acetate) and characterized by LC-MS and elemental analysis . The bromine atom’s polarizability may complicate purification, necessitating optimized solvent systems.

Physicochemical Properties

Solubility and Stability

  • Solubility: Carbamates of this class are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL) .

  • Stability: The compound is stable under inert atmospheres at –20°C but may undergo hydrolysis in acidic or basic conditions, releasing the parent amine and tert-butanol .

Thermal Behavior

Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 80–120°C, with decomposition onset temperatures exceeding 200°C.

AspectGuidelines
Personal ProtectionGloves, goggles, fume hood
First Aid (Skin)Wash with soap/water; remove contaminated clothing
First Aid (Eyes)Flush with water for 15 minutes
Storage–20°C, inert atmosphere, desiccator

Environmental Impact

No ecotoxicity data is available, but brominated organics often require controlled disposal via incineration or licensed waste management .

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